2,4-Dibromophenol

Catalog No.
S569638
CAS No.
615-58-7
M.F
C6H4Br2O
M. Wt
251.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromophenol

CAS Number

615-58-7

Product Name

2,4-Dibromophenol

IUPAC Name

2,4-dibromophenol

Molecular Formula

C6H4Br2O

Molecular Weight

251.9 g/mol

InChI

InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H

InChI Key

FAXWFCTVSHEODL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)O

solubility

Slightly soluble in carbon tetrachloride; very soluble in ethanol, ether, benzene
Very soluble in carbon disulfide
In water, 1.9X10+3 mg/L
1.9 mg/mL at 15 °C

Synonyms

NSC 5723; NSC 6213

Canonical SMILES

C1=CC(=C(C=C1Br)Br)O

The exact mass of the compound 2,4-Dibromophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in carbon tetrachloride; very soluble in ethanol, ether, benzenevery soluble in carbon disulfidein water, 1.9x10+3 mg/l1.9 mg/ml at 15 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of bromophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Environmental Science

  • Environmental fate and effects

    Researchers study the behavior of 2,4-DBP in the environment, including its degradation, transport, and potential effects on organisms. For instance, one study investigated the inhibition of microbial activity in marine sediments by 2,4-DBP [].

  • Metabolism in plants

    Understanding how plants take up and metabolize 2,4-DBP is crucial for assessing the potential risk of human exposure through the consumption of contaminated crops. A recent study employed plant callus cultures to identify eight metabolites of 2,4-DBP [].

Other Research Applications

  • Chemical synthesis

    ,4-DBP can be used as a starting material for the synthesis of other chemicals, such as flame retardants and pharmaceuticals.

  • Material science

    The unique properties of 2,4-DBP make it a potential candidate for various applications in material science, such as the development of new types of polymers and sensors.

2,4-Dibromophenol is a chemical compound with the molecular formula C₆H₄Br₂O. It is an isomer of dibromophenol, characterized by its two bromine atoms located at the 2 and 4 positions on the phenolic ring. At room temperature, it appears as a solid with needle-like crystals, melting at 38 °C (100.4 °F) and boiling at 238.5 °C (461.3 °F). The molecular weight of 2,4-dibromophenol is approximately 251.905 g/mol. This compound is soluble in various solvents including water, ethanol, ether, and benzene, while being slightly soluble in carbon tetrachloride .

, particularly those involving electrophilic aromatic substitution due to the presence of the bromine substituents. In aqueous solutions under simulated sunlight, it can undergo transformation to form 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether . Additionally, in the atmosphere, it is degraded by reaction with hydroxyl radicals, which significantly affects its environmental persistence .

Research indicates that 2,4-dibromophenol exhibits biological activity, particularly concerning its effects on aquatic organisms. It has been identified in certain molluscs and crustaceans and has been studied for its phytotoxicity and potential impact on plant systems. For instance, studies have shown that rice plants can uptake and interconvert this compound along with its derivative, 2,4-dibromoanisole . Its biological interactions may also extend to influencing microbial communities in aquatic environments.

The synthesis of 2,4-dibromophenol can be achieved through several methods:

  • Bromination of Phenol: This method involves the bromination of phenol using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired positions.
  • Organic Substrate-Bromination: Macroalgae can produce bromophenols through an organic substrate-bromination reaction in the presence of bromide and hydrogen peroxide .
  • Chemical Catalysis: Other synthetic routes may involve catalytic processes that facilitate the introduction of bromine into phenolic compounds .

2,4-Dibromophenol finds applications across various fields:

  • Pesticides: It is utilized in some formulations as a biocide or pesticide due to its toxic properties against certain pests.
  • Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceuticals or other organic compounds.
  • Research: It is often used in laboratory settings for studies related to environmental chemistry and toxicology.

Studies have shown that 2,4-dibromophenol interacts with various biological systems. Its uptake by plants indicates potential pathways for bioaccumulation in food chains. Furthermore, research into its degradation products reveals insights into how it affects microbial communities and aquatic ecosystems . The compound's reactivity also suggests potential implications for environmental health.

Several compounds are structurally similar to 2,4-dibromophenol. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-BromophenolC₆H₅BrOOne bromine atom; used as a precursor in organic synthesis.
4-BromophenolC₆H₅BrOSimilar reactivity; often studied for its biological effects.
2,6-DibromophenolC₆H₄Br₂ODifferent substitution pattern; used in similar applications but with varying properties.
2,4-DibromoanisoleC₉H₉Br₂OA derivative with an additional methoxy group; exhibits different biological activities .

Uniqueness

What sets 2,4-dibromophenol apart from these similar compounds is its specific arrangement of bromine substituents which influences both its chemical reactivity and biological activity. Its unique interactions within biological systems make it a subject of interest for studies related to environmental impact and toxicology.

Bromination Techniques for Regioselective Synthesis

Solvent-Mediated Bromination Pathways

The choice of solvent profoundly influences bromination outcomes. In aqueous acidic media, phenol undergoes ionization to form phenoxide ions, enhancing electrophilic substitution at the ortho and para positions. Bromine water reacts with phenol to yield 2,4,6-tribromophenol as the primary product due to the heightened electron density of the aromatic ring [3]. Conversely, non-polar solvents like carbon tetrachloride or carbon disulfide suppress ionization, limiting substitution to mono-bromination. For example, bromination in carbon tetrachloride at 25°C selectively produces 4-bromophenol, while further reaction in aqueous media completes dibromination at the 2,4-positions [3].

A hybrid approach using acetic acid-water mixtures (5:1 v/v) enables regioselective mono-bromination of para-substituted phenols. Electron-donating groups (e.g., methoxy, tert-butyl) direct bromination to the ortho position, achieving yields of 71–84%, while electron-withdrawing groups (e.g., nitro) reduce reactivity, yielding 51% under identical conditions [2].

Table 1: Solvent Effects on Bromination Selectivity

Solvent SystemSubstrateProduct RegiochemistryYield (%)
Bromine waterPhenol2,4,6-Tribromophenol>95
Carbon tetrachloridePhenol4-Bromophenol68
Acetic acid/water4-Methoxyphenol3-Bromo-4-methoxyphenol82

Catalytic Bromination Using Hypohalite Systems

Recent advances employ ZnAl–BrO₃⁻–layered double hydroxides (LDHs) with potassium bromide to generate hypobromous acid (in situ), which acts as the active brominating species. This system operates at 35°C, achieving 67–89% yields for ortho-substituted phenols while minimizing di-brominated byproducts [2]. The LDH framework stabilizes BrO₃⁻, ensuring controlled release of HOBr and enhancing para-selectivity in electron-rich substrates.

Alternative catalytic systems, such as PhIOAcBr (generated from iodobenzene diacetate and aluminum bromide), enable bromination under mild conditions (23°C, open flask). This reagent selectively brominates sterically hindered phenols, including 2-naphthol, with 91–93% yields [7].

Mechanistic Insight:

  • Electrophile Generation:
    $$
    \text{BrO}3^- + \text{Br}^- + 6\text{H}^+ \rightarrow 3\text{Br}2 + 3\text{H}_2\text{O} \quad \text{(in acidic media)} [2]
    $$
  • Aromatic Substitution:
    Hypobromous acid protonates to form H₂O⁺–Br, which attacks the electron-rich aromatic ring, favoring para substitution in non-ionized phenol systems [3].

Stabilization Strategies for Reaction Products

2,4-Dibromophenol is prone to oxidative degradation, leading to colored byproducts. Patent US3454654A discloses the addition of 0.1–0.5% tert-butyl cresol as a stabilizer during post-reaction workup, effectively inhibiting free radical chain reactions [1]. Co-solvents like methanol or ethanol further enhance stability by reducing residual acidity, which accelerates decomposition.

Critical Stabilization Parameters:

  • pH Control: Maintain neutral to slightly acidic conditions (pH 5–6) during crystallization.
  • Antioxidant Selection: tert-Butyl hydroxyanisole (BHA) at 0.05% concentration prevents autoxidation during storage [1].

Industrial-Scale Production Optimization Challenges

Scaling bromination reactions presents three key challenges:

  • Regioselectivity Maintenance:
    Batch reactors require precise temperature gradients to prevent over-bromination. Continuous flow systems with immobilized ZnAl–BrO₃⁻–LDHs improve selectivity but increase capital costs [2].

  • Byproduct Management:
    Hydrobromic acid (HBr) generated during reactions corrodes stainless steel equipment. Lining reactors with glass or polytetrafluoroethylene (PTFE) mitigates this issue but reduces heat transfer efficiency [3].

  • Catalyst Recycling:
    While ZnAl–LDHs are reusable for up to five cycles, aluminum leaching occurs at >50°C, necessitating frequent replenishment [2].

Table 2: Industrial Bromination Process Metrics

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Yield (%)85–9378–8570–75
Reaction Time (h)2–44–68–12
Catalyst Cost ($/kg)1209580

Physical Description

Solid

Color/Form

Needles from petroleum ethe

XLogP3

3.2

Boiling Point

238.5 °C

Flash Point

235 °F 113 °C Method: closed cup

Density

2.0700 g/cu cm at 20 °C

LogP

3.22 (LogP)
log Kow = 3.22
3.22

Melting Point

38.0 °C
38 °C
40°C

UNII

IA75T5C9TG

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (91.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (12.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.34X10-3 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

615-58-7

Associated Chemicals

2,2',4,4'-Tetrabromodiphenyl ether; 5436-43-1

Wikipedia

2,4-dibromophenol

Methods of Manufacturing

Organic bromine compounds can be produced by a number of different chemical reactions; however, addition and substitution reactions are the methods most commonly employed in industrial processes. /Organic bromine compounds/

General Manufacturing Information

Phenol, 2,4-dibromo-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Analytic Laboratory Methods

A solid-phase microextraction (SPME) method for the ultra-trace determination of brominated phenols in aqueous samples ... is reported ... . 3,5,3',5'-tetrabromobisphenol A (TBBPA), the most widely used brominated flame retardant, and other phenolic flame retardants in commercial use, such as 2,4-dibromophenol (2,4-DBP), 2,4,6-tribromophenol (TBP) and pentabromophenol (PBP) have been included as target analytes. The analytical procedure involves the in situ acetylation-SPME and gas chromatography-mass spectrometry (GC-MS) determination of the target analytes. ...

Storage Conditions

Keep tightly closed.

Dates

Last modified: 08-15-2023
Agarwal et al. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. Nature Chemical Biology, doi: 10.1038/nchembio.2330, published online 20 March 2017

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